1-(4-Ethyl-3-nitrophenyl)adamantane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

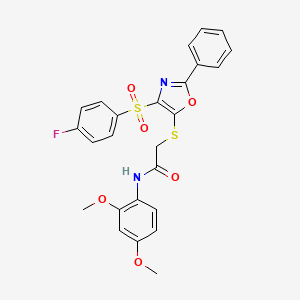

1-(4-Ethyl-3-nitrophenyl)adamantane is a chemical compound with the CAS Number: 361984-34-1 and a molecular weight of 285.39 . Its IUPAC name is 1-(4-ethyl-3-nitrophenyl)adamantane .

Molecular Structure Analysis

The InChI code for 1-(4-Ethyl-3-nitrophenyl)adamantane is1S/C18H23NO2/c1-2-15-3-4-16 (8-17 (15)19 (20)21)18-9-12-5-13 (10-18)7-14 (6-12)11-18/h3-4,8,12-14H,2,5-7,9-11H2,1H3/t12-,13+,14-,18- . This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-Ethyl-3-nitrophenyl)adamantane are not mentioned in the sources I found, it’s known that adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .Applications De Recherche Scientifique

Medicinal Chemistry

Adamantane derivatives, such as 1-(4-Ethyl-3-nitrophenyl)adamantane, have diverse applications in the field of medicinal chemistry . Their unique structural, biological, and stimulus-responsive properties make them suitable for various therapeutic applications .

Catalyst Development

Adamantane derivatives are also used in catalyst development . Their unique stability and reactivity compared to simple hydrocarbon derivatives make them ideal for creating efficient and robust catalysts .

Nanomaterials

The unique properties of adamantane derivatives are exploited in the field of nanomaterials . Their ability to form stable structures at the nanoscale makes them suitable for various applications, including the development of nanosensors and nanodevices .

Synthesis of Substituted Adamantanes

The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives .

C–H Functionalization

Adamantane derivatives are used in the development of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This provides a variety of products incorporating diverse functional groups .

Antimicrobial Properties

Some adamantane derivatives have shown antimicrobial properties . For instance, certain derivatives have demonstrated antibacterial potential against a panel of Gram-positive and Gram-negative bacterial strains .

Cytotoxicity

Certain adamantane derivatives have been tested for cytotoxicity . These studies are crucial in determining the safety and potential therapeutic applications of these compounds .

Increase in Lipophilicity

The introduction of the adamantane system to novel compounds usually results in an increase in lipophilicity . This property is important in drug design as it affects the absorption, distribution, metabolism, and excretion (ADME) of drugs .

Propriétés

IUPAC Name |

1-(4-ethyl-3-nitrophenyl)adamantane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-2-15-3-4-16(8-17(15)19(20)21)18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14H,2,5-7,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUZIODUGWGGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethyl-3-nitrophenyl)adamantane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one](/img/structure/B2501418.png)

![5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501423.png)

![N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide](/img/structure/B2501425.png)

![1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2501428.png)

![6-Isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2501429.png)

![4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2501430.png)

![2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2501432.png)

![2-Chloro-4-methoxybenzo[d]oxazole](/img/structure/B2501435.png)